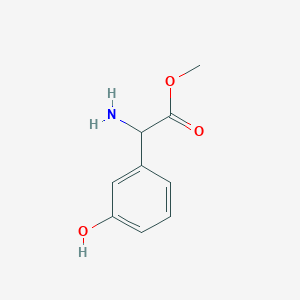
Methyl 2-amino-2-(3-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-hydroxyphenyl)acetate is a versatile small molecule with the chemical formula C9H11NO3. It is commonly used in pharmaceutical research and development due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-hydroxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-amino-2-(3-hydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate
- Methyl 2-amino-2-(2-hydroxyphenyl)acetate
- Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-hydroxyphenyl)acetate is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .
Biological Activity
Methyl 2-amino-2-(3-hydroxyphenyl)acetate, also known as a derivative of phenylacetate, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is C9H11NO3, characterized by the presence of an amino group and a hydroxyl group on a phenyl ring. This specific configuration allows for various interactions with biological systems, which can be exploited for therapeutic purposes. The structure also influences its reactivity and biological activity compared to its analogs.
| Property | Details |
|---|---|
| Molecular Formula | C9H11NO3 |
| Functional Groups | Amino group, Hydroxyl group |
| Key Features | Antimicrobial, Anticancer, Neuroprotective effects |
This compound acts primarily as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects such as:
- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties against a range of pathogens.
- Reduction of Inflammation : It has shown potential in modulating inflammatory responses.
- Anticancer Activity : Some derivatives have demonstrated antiproliferative effects comparable to standard chemotherapeutics like doxorubicin.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development in treating infectious diseases.
Anticancer Activity
A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. For instance, derivatives exhibited IC50 values against cancer cell lines such as HCT-116 and HeLa that were comparable to doxorubicin, indicating their potential as anticancer agents.
Neuroprotective Effects
In animal models, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Anticancer Activity :
- A study synthesized derivatives based on this compound and evaluated their antiproliferative effects on cancer cell lines.
- Results indicated some derivatives had IC50 values comparable to doxorubicin (IC50 = 2.29 μM), showcasing their potential as effective anticancer agents.
-
Neuroprotection :
- In models of oxidative stress, the compound was shown to protect neurons from damage, suggesting its utility in treating neurodegenerative conditions.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8,11H,10H2,1H3 |
InChI Key |
DWPGVIHUPCKHJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















